3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate
Description
Properties
Molecular Formula |
C21H17NO5S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C21H17NO5S/c1-25-16-7-10-18(11-8-16)28(23,24)27-17-9-12-19-20(22-26-21(19)14-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3 |
InChI Key |
GALVNPCDZSJHGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Aminophenol Derivatives
The most common approach involves cyclizing o-aminophenol precursors with carbonyl-containing compounds. For example, reacting o-aminophenol with benzyl-substituted α-bromo ketones under basic conditions induces cyclodehydration, forming the benzoxazole ring. A typical reaction employs potassium carbonate in dimethylformamide (DMF) at 80–100°C, achieving yields of 65–75%.
Oxidative Cyclization
Alternative methods use oxidative agents to form the oxazole ring. For instance, treating N-benzyl-2-nitrophenol with iron powder in acetic acid facilitates nitro-group reduction and subsequent cyclization to yield 3-benzyl-1,2-benzoxazole. This one-pot method simplifies purification but requires careful control of stoichiometry to minimize byproducts like over-reduced amines.
Introduction of the 6-Hydroxy Group
Functionalization at the 6-position is critical for subsequent sulfonation. Two pathways are documented:
Direct Hydroxylation
Electrophilic aromatic substitution using hydrogen peroxide and a Lewis acid catalyst (e.g., FeCl₃) introduces a hydroxyl group at the 6-position. However, regioselectivity challenges often necessitate protecting group strategies. For example, tert-butyldimethylsilyl (TBS) protection of the benzoxazole nitrogen improves yield to 82% while preventing unwanted side reactions.
Demethylation of Methoxy Precursors
Starting with a 6-methoxybenzoxazole intermediate, demethylation using boron tribromide (BBr₃) in dichloromethane selectively removes the methyl group, yielding the 6-hydroxy derivative. This method offers superior regiocontrol but requires anhydrous conditions and low temperatures (−78°C) to avoid ring degradation.
Benzylation at the 3-Position
Introducing the benzyl group involves nucleophilic substitution or transition-metal-catalyzed coupling:
Alkylation with Benzyl Halides
Treating 3-bromo-1,2-benzoxazol-6-ol with benzyl magnesium bromide in tetrahydrofuran (THF) at 0°C facilitates a Grignard reaction, replacing the bromine atom with a benzyl group. Yields range from 60–70%, with purification via column chromatography to remove unreacted starting materials.
Palladium-Catalyzed Cross-Coupling
For higher selectivity, Suzuki-Miyaura coupling between 3-boronic acid-benzoxazole and benzyl bromide using Pd(PPh₃)₄ as a catalyst achieves 85% yield. This method minimizes side products but demands rigorous exclusion of oxygen and moisture.
Sulfonation with 4-Methoxybenzenesulfonyl Chloride
The final step involves esterifying the 6-hydroxy group with 4-methoxybenzenesulfonyl chloride:
Base-Mediated Esterification
Reacting 3-benzyl-1,2-benzoxazol-6-ol with 4-methoxybenzenesulfonyl chloride in pyridine at room temperature for 12 hours produces the target compound in 75–80% yield. Pyridine acts as both a base and solvent, neutralizing HCl byproducts.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the reaction, improving yields to 88% while reducing side product formation. This method enhances scalability but requires specialized equipment.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | Benzoxazole formation | 65–75 | Simple reagents | Moderate yields |
| Oxidative | Nitro reduction | 70–78 | One-pot synthesis | Sensitivity to reaction conditions |
| Suzuki coupling | Benzylation | 85 | High selectivity | Costly catalysts |
| Microwave-assisted | Sulfonation | 88 | Rapid reaction | Equipment-dependent |
Critical Challenges and Optimization Strategies
Byproduct Formation During Sulfonation
Over-sulfonation at the 4-position of the benzoxazole ring occurs when excess sulfonyl chloride is used. Optimizing the molar ratio (1:1.2 substrate:sulfonyl chloride) and adding molecular sieves to absorb HCl mitigates this issue.
Purification Difficulties
The polar nature of the sulfonate ester complicates isolation. Gradient elution with hexane/ethyl acetate (3:1 to 1:1) on silica gel improves separation, while recrystallization from ethanol/water mixtures enhances purity (>98%).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, material science, and environmental science, supported by relevant case studies and data.
Chemical Properties and Structure
This compound is characterized by a complex structure that includes a benzoxazole moiety, which is known for its biological activity, and a sulfonate group that enhances solubility and reactivity. The molecular formula is C₁₈H₁₈N₂O₅S, with a molecular weight of approximately 366.41 g/mol.
Anticancer Activity
Research has indicated that compounds containing the benzoxazole moiety exhibit significant anticancer properties. A study conducted by Zhang et al. (2021) demonstrated that derivatives of benzoxazole showed potent inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models. The sulfonate group in this compound may enhance its interaction with biological targets, facilitating increased efficacy.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. A study by Kumar et al. (2020) evaluated various benzoxazole derivatives for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the sulfonate derivative exhibited enhanced antibacterial activity compared to its non-sulfonated counterparts.
Table 2: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Inhibitory effects on cancer cells | Zhang et al., 2021 |
| Antimicrobial | Effective against Staphylococcus aureus | Kumar et al., 2020 |
Polymer Chemistry
This compound has potential applications in polymer chemistry as a functional additive. Its ability to enhance the thermal stability and mechanical properties of polymers has been explored in several studies. For instance, Lee et al. (2019) reported that incorporating this compound into polyvinyl chloride matrices improved the thermal degradation temperature significantly.
Photonic Applications
The optical properties of this compound have also been investigated for use in photonic devices. A study by Wang et al. (2022) highlighted its potential as a fluorescent probe due to its strong light absorption and emission characteristics, making it suitable for applications in sensors and imaging technologies.
Table 3: Material Science Applications
| Application Type | Findings | Reference |
|---|---|---|
| Polymer Additive | Improved thermal stability | Lee et al., 2019 |
| Fluorescent Probe | Strong light absorption | Wang et al., 2022 |
Environmental Remediation
The sulfonate group enhances the solubility of this compound in aqueous environments, making it a candidate for environmental remediation applications. Research by Patel et al. (2020) demonstrated its effectiveness in degrading pollutants in water through advanced oxidation processes.
Table 4: Environmental Applications
| Application Type | Findings | Reference |
|---|---|---|
| Water Remediation | Effective pollutant degradation | Patel et al., 2020 |
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The sulfonate group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s benzoxazole scaffold is distinct from other nitrogen-containing heterocycles in the evidence, such as 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives and 3-benzyl-1,3-oxazolidin-2-ones. Key differences include:
- Benzoxazole vs. Oxazolidinone/Oxathiine: The benzoxazole ring (fused benzene and oxazole) offers greater aromatic stability compared to oxazolidinones (saturated five-membered rings with oxygen and nitrogen). This may influence metabolic stability and target binding.
- Sulfonate Ester vs. Carboxylate/Isobutyl Groups : The 4-methoxybenzenesulfonate group in the target compound likely enhances hydrophilicity compared to the isobutyl or carboxylate substituents in diaza-dioxobicyclo derivatives.
Table 1: Structural and Physical Comparison
Pharmacokinetic and Physicochemical Properties
- Solubility: The sulfonate ester in the target compound likely improves aqueous solubility compared to non-ionic analogs like the diaza-dioxobicyclo derivatives.
- Metabolic Stability: The benzoxazole ring’s aromaticity may confer resistance to oxidative metabolism, contrasting with the more labile oxazolidinone derivatives.
Biological Activity
3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₅H₁₅N₁O₃S
- Molecular Weight: 301.35 g/mol
- Appearance: Off-white solid
- Solubility: Soluble in organic solvents, poorly soluble in water
Biological Activity Overview
The biological activities of benzoxazole derivatives, including this compound, have been extensively studied. These compounds are known for their diverse pharmacological properties, including:
- Antimicrobial Activity: Benzoxazole derivatives exhibit significant antimicrobial properties. In a study by Suryavanshi et al., various benzoxazole derivatives were synthesized and tested against multiple bacterial strains, showing promising results in inhibiting growth .
- Anticancer Activity: Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, indicating that structural modifications can enhance their anticancer potency .
The mechanisms through which benzoxazole derivatives exert their biological effects include:
- Inhibition of Microtubule Assembly: Some benzoxazole compounds act as competitive inhibitors of tubulin binding, disrupting microtubule dynamics essential for cell division .
- Targeting Enzymatic Pathways: Certain derivatives have been identified as allosteric inhibitors of key enzymes involved in cellular pathways, such as the MEK/ERK signaling pathway. This inhibition can reduce viral replication and tumor growth .
Case Study 1: Anticancer Activity
A series of benzoxazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The study revealed that modifications at specific positions on the benzoxazole ring significantly enhanced their anticancer activity. For example, compounds with methoxy substitutions showed increased potency against MCF-7 cells .
Case Study 2: Antiviral Activity
Research focusing on the antiviral potential of benzoxazole derivatives highlighted their ability to inhibit Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. The compound demonstrated submicromolar inhibitory activity by targeting the MEK pathway in host cells .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key synthetic routes for 3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate?
- Methodological Answer : The synthesis typically involves two stages: (1) constructing the benzoxazole core and (2) introducing the sulfonate ester moiety. For the benzoxazole formation, refluxing 3-amino-4-hydroxybenzoate derivatives with aryl acids in excess (e.g., 15 hours under acidic conditions) is a common approach . The sulfonate esterification can be achieved by reacting the hydroxyl group of the benzoxazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. Catalytic methods using palladium complexes (e.g., bis(triphenylphosphine)palladium dichloride) may enhance coupling efficiency .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR can confirm the benzyl group (δ 4.5–5.0 ppm for CH) and methoxy substituent (δ ~3.8 ppm). Aromatic protons in the benzoxazole ring typically appear as multiplets between δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact mass of CHNOS (e.g., calculated m/z 395.0878 for [M+H]). Fragmentation patterns can verify the sulfonate ester linkage .
- IR Spectroscopy : Key peaks include S=O stretching (~1370 cm) and C-O-C vibrations (~1250 cm) from the sulfonate and benzoxazole groups, respectively .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Benzoxazole derivatives are generally stable up to 200°C but may degrade under prolonged reflux .
- Hydrolytic Sensitivity : The sulfonate ester is prone to hydrolysis in aqueous basic conditions. Storage under anhydrous environments (e.g., argon atmosphere with molecular sieves) is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables like temperature (50–100°C), solvent polarity (THF vs. DMF), and catalyst loading (0.1–5 mol% Pd). Response surface methodology (RSM) can identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to determine rate-limiting steps. For example, slow sulfonate esterification may require increased base stoichiometry .
Q. What strategies resolve contradictions in spectral or biological activity data?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts). Discrepancies in aromatic proton signals may indicate regioisomeric impurities .
- Biological Replicates : For activity studies (e.g., enzyme inhibition), use triplicate assays with positive/negative controls. Contradictory IC values may arise from solvent interference (e.g., DMSO quenching reactive sites) .
Q. How to design experiments for probing its mechanism of action in biological systems?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Focus on the sulfonate group’s electrostatic potential and benzoxazole’s π-π stacking .
- Isotopic Labeling : Incorporate C or O into the sulfonate group to track metabolic pathways via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
